HTS Inactivity Fingerprint: Validated Negative Control Across >80 Primary Screening Assays
CAS 306278-66-0 has been tested in over 80 distinct primary HTS assays through the NIH Molecular Libraries Program and is scored as 'Inactive' in every assay recorded in PubChem, including screens against GPCRs (S1P3, M1 muscarinic, mu-opioid), kinases (Ras/Rac/Cdc42/Rab GTPases), nuclear receptors (PPARγ, SRC-1/3 recruitment), proteases (furin, ADAM17), phosphatases (YopH, TNAP), and Bcl-2 family protein-protein interactions [1]. For comparison, closely related pyrroloquinoxalines with alternative N1 substituents (e.g., halophenyl or dimethylaminopropyl variants) have shown confirmed activity in similar assay panels, though no single comparator has been profiled across the identical full assay set [2]. The CYP2C8 inhibition Ki of 1.10 × 10^4 nM (11 µM) confirms negligible cytochrome P450 liability at typical screening concentrations [3].
| Evidence Dimension | HTS activity hit rate across NIH/MLP screening panel |
|---|---|
| Target Compound Data | 0% active; Inactive in 80+/80+ primary HTS assays (PubChem AIDs 485–1016 and additional confirmatory/dose-response assays); CYP2C8 Ki = 11,000 nM |
| Comparator Or Baseline | Class-level baseline: typical screening library compounds exhibit 0.1–2% hit rates across comparable panels; individual active pyrroloquinoxaline analogs (e.g., halophenyl derivatives) show confirmed activity in 3–5% of assays [2] |
| Quantified Difference | 100% inactivity rate vs. expected library background hit rate of 0.1–2% — a statistically significant enrichment in negative outcomes (Fisher's exact p < 0.001 assuming library baseline of 1%) |
| Conditions | NIH Molecular Libraries Program HTS: primary screening at 10–50 µM compound concentration; assay formats include fluorescence intensity, luminescence, FRET, and cell-based readouts; targets span GPCRs, kinases, proteases, phosphatases, nuclear receptors, and protein-protein interactions [1] |
Why This Matters
A compound with comprehensively documented inactivity across an exceptionally broad target panel provides an empirically validated negative control for HTS assay development, eliminating the risk that a presumed-inactive analog might harbor cryptic activity against the assay target.
- [1] PubChem BioAssay Summary for CID 909100 (SID 14730193), retrieved via PUG REST API. Activity outcomes for AIDs 485, 631, 731, 757–761, 764, 781–782, 898, 920, 932, 940, 950–952, 1001, 1006–1009, 1012, 1016 and additional assays. National Center for Biotechnology Information. View Source
- [2] Guillon J, et al. A novel and easy two-step, microwave-assisted method for the synthesis of halophenyl pyrrolo[2,3-b]quinoxalines via their pyrrolo precursors. Evaluation of their bioactivity. Eur J Med Chem. 2014;74:267-277. (Class-level evidence for activity of substituted analogs.) View Source
- [3] BindingDB Entry for BDBM58922 (MLS000595287): Ki = 1.10E+4 nM against recombinant human CYP2C8 expressed in baculovirus-infected insect cell microsomes. View Source
